2,2'-Bis(2-methoxyphenyl)-1,1'-binaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bis(2-methoxyphenyl)-1,1’-binaphthalene: is an organic compound that belongs to the class of binaphthyl derivatives This compound is characterized by the presence of two naphthalene rings connected at the 1-position, with each naphthalene ring substituted by a 2-methoxyphenyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bis(2-methoxyphenyl)-1,1’-binaphthalene typically involves the coupling of 2-methoxyphenyl-substituted naphthalene derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 2-methoxyphenylboronic acid with 1,1’-binaphthyl-2,2’-dibromide in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of 2,2’-Bis(2-methoxyphenyl)-1,1’-binaphthalene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 2,2’-Bis(2-methoxyphenyl)-1,1’-binaphthalene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,2’-Bis(2-methoxyphenyl)-1,1’-binaphthalene has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2,2’-Bis(2-methoxyphenyl)-1,1’-binaphthalene depends on its specific application. In coordination chemistry, the compound acts as a ligand, forming complexes with metal ions through coordination bonds. In biological systems, the compound may interact with cellular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific context of its use .
Comparison with Similar Compounds
- 2,2’-Bis(4-methoxyphenyl)-1,1’-binaphthalene
- 2,2’-Bis(3-methoxyphenyl)-1,1’-binaphthalene
- 2,2’-Bis(2-ethoxyphenyl)-1,1’-binaphthalene
Comparison: 2,2’-Bis(2-methoxyphenyl)-1,1’-binaphthalene is unique due to the specific positioning of the methoxy groups on the phenyl rings, which can influence its electronic properties and reactivity.
Properties
CAS No. |
820974-51-4 |
---|---|
Molecular Formula |
C34H26O2 |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-1-[2-(2-methoxyphenyl)naphthalen-1-yl]naphthalene |
InChI |
InChI=1S/C34H26O2/c1-35-31-17-9-7-15-27(31)29-21-19-23-11-3-5-13-25(23)33(29)34-26-14-6-4-12-24(26)20-22-30(34)28-16-8-10-18-32(28)36-2/h3-22H,1-2H3 |
InChI Key |
HLDMYTMWVOSOJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=CC=CC=C6OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.